Cas no 5442-24-0 (6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound featuring a nitroso group and an amino substituent on a tetrahydropyrimidine-dione core. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate in the preparation of more complex nitrogen-containing compounds. Its nitroso functionality allows for selective transformations, while the amino group offers additional sites for derivatization. The compound’s stability under controlled conditions makes it suitable for research applications in medicinal chemistry and materials science. Careful handling is advised due to potential sensitivity to light and heat. Analytical methods such as NMR and HPLC confirm its purity and structural integrity.
6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
5442-24-0 structure
Product Name:6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:5442-24-0
MF:C4H4N4O3
MW:156.099559783936
MDL:MFCD00012340
CID:377906
PubChem ID:87562677
Update Time:2025-11-01

6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,6-amino-5-nitroso-
    • 4-Amino-5-Nitro-2,6-Pyrimidinediol
    • 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine
    • 6-Amino-5-nitrosouracil
    • C4H4N4O3
    • 6-amino-5-nitrosopyrimidine-2,4-diol
    • 6-amino-2,4-dihydroxy-5-nitrosopyrimidine
    • 5-Hydroxyimino-6-iminohydrouracil
    • Hydrouracil, 5-hydroxyimino-6-imino-
    • 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 6-Amino-5-nitroso-1H-pyrimidine-2,4-dione
    • NSC677501
    • 6-amino-5-nitroso-1,3-dihydropyrimidine-2,4-dione
    • DIHYDRO-6-IMINO-2,5(3H)-PYRIMIDINETRIONE, 5-OXIME
    • NSC3101
    • 5-nitroso
    • MFCD00012340
    • CS-0045963
    • 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione
    • CHEBI:189147
    • SCHEMBL191740
    • NSC190656
    • AKOS023093176
    • 6-Amino-5-nitroso-2,4-pyrimidinediol
    • NS00033081
    • NSC-14287
    • H10183
    • 5-nitroso-6-amino-uracil
    • 63884-45-7
    • DTXSID90202819
    • NSC 11446
    • DKPCSXFEWFSECE-UHFFFAOYSA-N
    • NSC-11446
    • FT-0620926
    • NSC11446
    • NSC-677501
    • NSC 190656
    • NSC 14287
    • A18884
    • NSC94946
    • 2,5(3H)-Pyrimidinetrione, 6-amino-, 5-oxime
    • NSC 94946
    • NSC14287
    • NSC-94946
    • AKOS015917125
    • NSC-190656
    • GS-5665
    • EINECS 226-633-4
    • NSC 3101
    • 6-amino-5-nitroso-pyrimidine-2,4-diol
    • F1967-1162
    • NSC-3101
    • 5442-24-0
    • 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-nitroso-
    • A1202
    • DB-052569
    • DB-026378
    • AC-907/25005444
    • MDL: MFCD00012340
    • Inchi: 1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
    • InChI Key: DKPCSXFEWFSECE-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(N)NC(N1)=O)N=O

Computed Properties

  • Exact Mass: 156.02800
  • Monoisotopic Mass: 156.02834000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 25
  • XLogP3: -1.3
  • Topological Polar Surface Area: 114

Experimental Properties

  • Color/Form: Not determined
  • PSA: 121.69000
  • LogP: 0.44910
  • Solubility: Not determined

6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information

6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers

Amadis Chemical Company Limited
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(CAS:5442-24-0)6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
Order Number:A18884
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:07
Price ($):154.0
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Additional information on 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione

Introduction to 6-Amino-5-Nitroso-1,2,3,4-Tetrahydropyrimidine-2,4-Dione (CAS No. 5442-24-0)

6-Amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 5442-24-0, is a unique compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines and is characterized by its distinct structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

6-Amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione is a derivative of pyrimidine with a molecular formula of C6H8N4O3. The compound features a tetrahydropyrimidine ring with an amino group at the 6-position and a nitroso group at the 5-position. These functional groups contribute to its unique chemical properties and reactivity. The molecular weight of this compound is approximately 176.15 g/mol. It is typically found as a white crystalline solid and is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).

The presence of the nitroso group in 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts significant redox properties to the molecule. This makes it an interesting candidate for various redox reactions and potential applications in redox biology. Additionally, the amino group can participate in hydrogen bonding interactions, which can influence the compound's solubility and biological activity.

Synthesis Methods

The synthesis of 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored through several routes. One common method involves the condensation of urea with an appropriate aldehyde or ketone followed by nitrosation. For instance, the reaction of urea with glyoxal in an acidic medium can yield the corresponding pyrimidine intermediate, which can then be nitrosated to form the final product. Another approach involves the cyclocondensation of β-keto esters with amidines or guanidines under suitable conditions.

The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, using microwave-assisted synthesis or employing catalysts that reduce reaction times and improve yields has shown promising results.

Biological Activities and Applications

6-Amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential biological activities and applications in various fields. One area of significant interest is its antimicrobial properties. Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

In addition to its antimicrobial properties, 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been investigated for its antiviral activity. Studies have demonstrated that it can inhibit the replication of certain viruses by interfering with viral protein synthesis or assembly processes. This makes it a potential candidate for developing antiviral drugs against emerging viral threats.

The redox properties of 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione have also been explored for their potential therapeutic applications in oxidative stress-related diseases. Oxidative stress is implicated in various pathological conditions such as neurodegenerative disorders and cardiovascular diseases. The ability of this compound to modulate redox balance could make it useful in developing treatments for these conditions.

Recent Research Advancements

The field of chemical biology has seen significant advancements in understanding the role of small molecules like 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione. Recent studies have focused on elucidating the molecular mechanisms underlying its biological activities using advanced techniques such as high-throughput screening (HTS) and computational modeling.

A notable study published in the Journal of Medicinal Chemistry reported the use of HTS to identify novel derivatives of 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione with enhanced antimicrobial activity against multidrug-resistant bacteria. The researchers used structure-based drug design principles to optimize the lead compound and improve its pharmacological properties.

In another study published in Chemical Communications, researchers used computational methods to predict the binding affinity of 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2, 4-dione to key viral proteins involved in replication processes. The results provided valuable insights into the molecular interactions that could be targeted for developing antiviral therapies.

FUTURE PERSPECTIVES AND CONCLUSIONS

The ongoing research on 6-amino-5-nitroso-1, 2, 3, 4-tetrahydropyrimidine - 2, 4 - dione (CAS No. 5442 - 24 - 0) highlights its potential as a versatile molecule with diverse biological activities. Further studies are needed to fully understand its mechanisms of action, optimize its pharmacological properties, and explore its therapeutic applications. Collaborative efforts between chemists, biologists, and pharmaceutical scientists will be crucial in advancing this field. With continued research, it is anticipated that this compound will play a significant role in addressing unmet medical needs and contributing to human health. p >

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Amadis Chemical Company Limited
(CAS:5442-24-0)6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
A18884
Purity:99%
Quantity:5g
Price ($):154.0
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